2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
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Description
The compound “2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, a triazole ring, and a pyridazine ring, all of which are nitrogen-containing heterocycles . This compound is related to a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have been studied as bromodomain inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple ring structures including a pyridine ring, a triazole ring, and a pyridazine ring . The binding modes of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Scientific Research Applications
Anti-Tubercular Agent
This compound has been explored for its potential as an anti-tubercular agent . The structural similarity to pyrazinamide, a first-line drug used in tuberculosis (TB) therapy, suggests that it could be effective against Mycobacterium tuberculosis . The compound’s ability to inhibit the growth of TB bacteria could be significant in the development of new treatments, especially considering the rise of multi-drug resistant TB strains.
Analgesic and Anti-Inflammatory
Compounds with pyridazine moieties have shown analgesic and anti-inflammatory activities . This compound could be developed into a drug that manages pain and inflammation, possibly with fewer side effects than current medications. Further research could explore its mechanism of action and optimal dosing for pain relief.
properties
IUPAC Name |
2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-15-11(4-3-7-17-15)16(25)18-10-14-20-19-12-5-6-13(21-23(12)14)22-8-1-2-9-22/h3-7H,1-2,8-10H2,(H,17,24)(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAURQXPTXDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CNC4=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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